molecular formula C10H10N2S B1663126 1-methyl-5-phenyl-1H-imidazole-2-thiol CAS No. 25433-13-0

1-methyl-5-phenyl-1H-imidazole-2-thiol

Cat. No. B1663126
CAS RN: 25433-13-0
M. Wt: 190.27 g/mol
InChI Key: XGMUOBZHQAVQNX-UHFFFAOYSA-N
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Description

“1-methyl-5-phenyl-1H-imidazole-2-thiol” is a chemical compound with the CAS Number: 25433-13-0. It has a linear formula of C10H10N2S . The IUPAC name for this compound is 1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione .


Molecular Structure Analysis

The molecular weight of “1-methyl-5-phenyl-1H-imidazole-2-thiol” is 190.27 . The InChI code for this compound is 1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) .

Scientific Research Applications

Corrosion Inhibition

1-Methyl-5-phenyl-1H-imidazole-2-thiol and its derivatives have been studied for their corrosion inhibition properties. One such study examined the use of 1,3,4-oxadiazole derivatives, including similar compounds, for inhibiting corrosion in mild steel in sulphuric acid environments. These derivatives form a protective layer on the steel surface, exhibiting mixed-type behavior as inhibitors (Ammal, Prajila, & Joseph, 2018).

Electrochemical Properties

The electrochemical properties of imidazole-2-thiols, including 1-methylimidazole-2-thiol, have been analyzed. Their oxidation and reduction potentials, along with their thermodynamic properties, were determined, offering insights into their behavior in different chemical environments (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).

Anticholinesterase Activities

In the realm of biochemistry, the anticholinesterase activities of certain derivatives have been explored. For instance, compounds synthesized from 1-methyl-1H-tetrazol-5-thiol showed significant inhibitory effects on acetylcholinesterase, a key enzyme in the nervous system (Mohsen, Yurttaş, Özdemir, Turan-Zitouni, & Kaplancıklı, 2014).

Thermochemical Properties

The thermochemical properties of 1-(R-phenyl)-1H-imidazoles, which include various substituted imidazoles, have been studied. These compounds exhibit diverse biological activities, and their vapor pressures and standard enthalpies of vaporization have been measured, offering crucial information for practical applications (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).

Synthetic Applications in Organic Chemistry

The compound has also found application in synthetic organic chemistry. For example, 1-Phenyl-1H-tetrazole-5-thiol, a closely related compound, was used in a Markovnikov-selective formal hydroamination of styrenes, demonstrating its utility in creating novel organic compounds (Savolainen, Han, & Wu, 2014).

properties

IUPAC Name

3-methyl-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMUOBZHQAVQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352020
Record name 1-methyl-5-phenyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-phenyl-1H-imidazole-2-thiol

CAS RN

25433-13-0
Record name 1-methyl-5-phenyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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